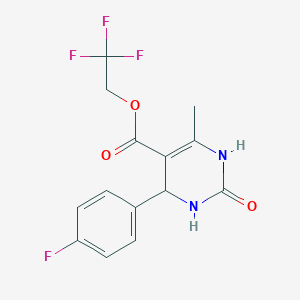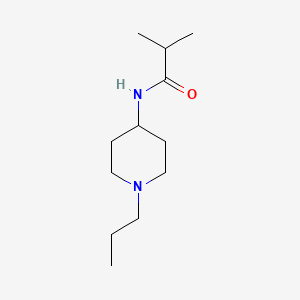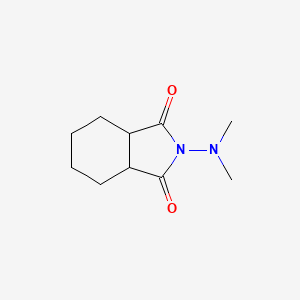
4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-CHLORO-1-BENZENESULFONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-CHLORO-1-BENZENESULFONATE is a complex organic compound that features a bromine atom, a morpholinocarbothioyl group, and a chlorobenzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-CHLORO-1-BENZENESULFONATE typically involves multi-step organic reactions. The process begins with the preparation of the core benzene ring, followed by the introduction of substituents through electrophilic aromatic substitution reactions. Key steps include:
Bromination: Introduction of the bromine atom using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Morpholinocarbothioylation: Addition of the morpholinocarbothioyl group through a reaction with morpholine and carbon disulfide (CS₂) under basic conditions.
Sulfonation: Introduction of the chlorobenzenesulfonate group using chlorosulfonic acid (HSO₃Cl).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. The process is typically carried out in batch reactors with continuous monitoring to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-CHLORO-1-BENZENESULFONATE undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the sulfonate and carbothioyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Bromine (Br₂) or chlorine (Cl₂) in the presence of catalysts.
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-CHLORO-1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-CHLORO-1-BENZENESULFONATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses to stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-nitrotoluene: Similar in structure but with a nitro group instead of the morpholinocarbothioyl group.
4-Chlorobenzenesulfonic acid: Contains the sulfonate group but lacks the bromine and morpholinocarbothioyl groups.
Uniqueness
4-BROMO-2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-CHLORO-1-BENZENESULFONATE is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4S2/c18-12-1-6-16(15(11-12)17(25)20-7-9-23-10-8-20)24-26(21,22)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPDXWPCELSRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4972169.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4972179.png)
![hexyl 4-[[(E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate](/img/structure/B4972188.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4972197.png)

![3-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4972210.png)

![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4972217.png)

![3-[3-(3-chlorophenyl)-2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4972226.png)
![2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B4972229.png)

